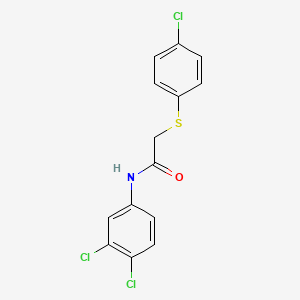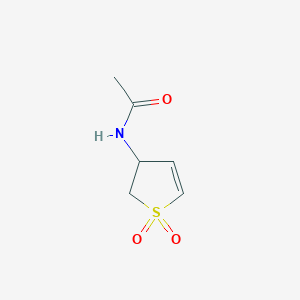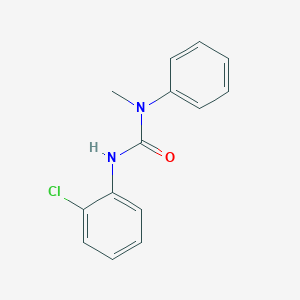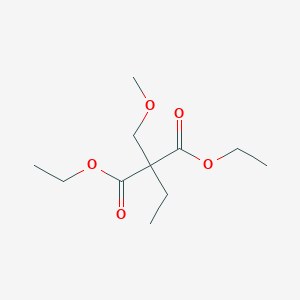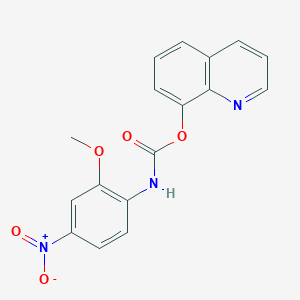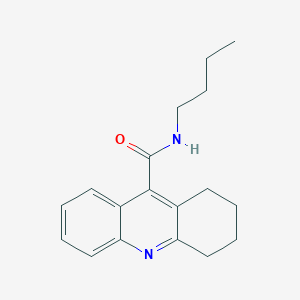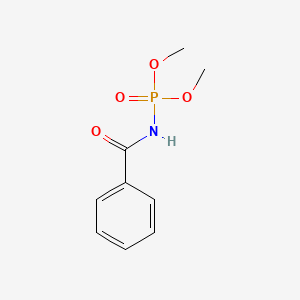
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C18H20O3S and a molecular weight of 316.422 g/mol . This compound is known for its unique structure, which combines a tetrahydronaphthalene moiety with a methylbenzenesulfonate group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The tetrahydronaphthalene moiety can be oxidized to form naphthalene derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Naphthalene derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate is not well-understood. it is believed to interact with various molecular targets and pathways due to its unique structure. The sulfonate group may play a role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthalenemethanamine: Similar structure but with an amine group instead of a sulfonate group.
1,2,3,4-Tetrahydro-1-naphthalenylmethylamine: Similar structure but with a methylamine group instead of a sulfonate group.
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate: The compound itself.
Uniqueness
This compound is unique due to the presence of both a tetrahydronaphthalene moiety and a methylbenzenesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
19063-23-1 |
|---|---|
Molekularformel |
C18H20O3S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydronaphthalen-1-ylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H20O3S/c1-14-9-11-17(12-10-14)22(19,20)21-13-16-7-4-6-15-5-2-3-8-18(15)16/h2-3,5,8-12,16H,4,6-7,13H2,1H3 |
InChI-Schlüssel |
ADMICVKNOCRGAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


